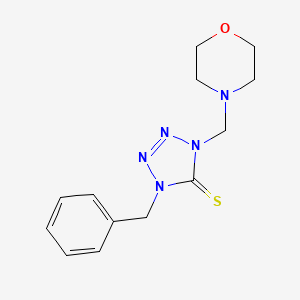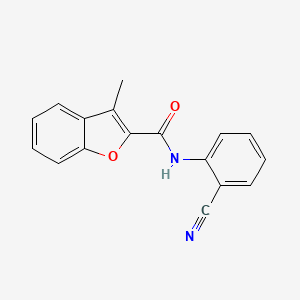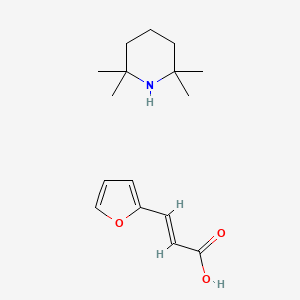
2,3-dihydroxy-N,N'-bis(3-methylphenyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide is an organic compound with a complex structure that includes two hydroxyl groups and two amide groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide typically involves the reaction of 2,3-dihydroxybutanediamide with 3-methylphenylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydroxy-N,N’-diphenylbutanediamide
- 2,3-Dihydroxy-N,N’-bis(2-phenylethyl)butanediamide
Uniqueness
2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide is unique due to the presence of 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups on the aromatic rings can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.
Propriétés
IUPAC Name |
2,3-dihydroxy-N,N'-bis(3-methylphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-5-3-7-13(9-11)19-17(23)15(21)16(22)18(24)20-14-8-4-6-12(2)10-14/h3-10,15-16,21-22H,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAKLGQXHVQCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C(C(=O)NC2=CC=CC(=C2)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5336103.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5336111.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5336127.png)
![(E)-2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylethenyl benzoate](/img/structure/B5336130.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]-2-furamide](/img/structure/B5336138.png)

![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5336145.png)
![ethyl 3-[(2-hydroxy-5-methylphenyl)amino]-2-nitroacrylate](/img/structure/B5336151.png)
![N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B5336157.png)
![2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1,8-naphthyridine](/img/structure/B5336170.png)
![3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5336175.png)
![phenyl[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanone dihydrochloride](/img/structure/B5336179.png)
